Cas no 14468-80-5 (benzyl 2-oxopyrrolidine-1-carboxylate)
benzyl 2-oxopyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Pyrrolidinecarboxylic acid, 2-oxo-, phenylmethyl ester
- benzyl 2-oxopyrrolidine-1-carboxylate
- 1-(Benzyloxycarbonyl)-2-pyrrolidinone
- N-Benzyloxycarbonylpyrrolidin-2-one
- 1-Z-2-Pyrrolidinone
- N-CBZ-2-Pyrrolidinone
- 1-Cbz-2-oxo-pyrrolidine
- 1-(Benzyloxycarbonyl)-2-Pyrrolidinone(WXC00061)
- 1-Z-2-Pyrrolidinone 97%
- DA-35119
- 1-Z-2-Pyrrolidinone, 97%
- DTXSID00448847
- 14468-80-5
- MFCD12827413
- DVMZKGUWEAXMRT-UHFFFAOYSA-N
- n-cbz-pyrrolidinone
- AS-80383
- W10757
- AB91761
- SY123451
- 1-Cbz-pyrrolidin-2-one
- Benzyl2-oxopyrrolidine-1-carboxylate
- SCHEMBL520065
- CS-0334073
-
- MDL: MFCD12827413
- Inchi: 1S/C12H13NO3/c14-11-7-4-8-13(11)12(15)16-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
- InChI Key: DVMZKGUWEAXMRT-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1C(CCC1)=O)=O
Computed Properties
- Exact Mass: 219.08954328g/mol
- Monoisotopic Mass: 219.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 46.6Ų
Experimental Properties
- Melting Point: 32-36 °C
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C
benzyl 2-oxopyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM323198-5g |
Benzyl 2-oxopyrrolidine-1-carboxylate |
14468-80-5 | 95% | 5g |
$320 | 2021-08-18 | |
| TRC | B521508-50mg |
Benzyl 2-Oxopyrrolidine-1-carboxylate |
14468-80-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B521508-100mg |
Benzyl 2-Oxopyrrolidine-1-carboxylate |
14468-80-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B521508-500mg |
Benzyl 2-Oxopyrrolidine-1-carboxylate |
14468-80-5 | 500mg |
$ 185.00 | 2022-06-07 | ||
| abcr | AB462062-1 g |
1-(Benzyloxycarbonyl)-2-pyrrolidinone |
14468-80-5 | 1g |
€305.20 | 2023-04-21 | ||
| abcr | AB462062-5 g |
1-(Benzyloxycarbonyl)-2-pyrrolidinone |
14468-80-5 | 5g |
€818.90 | 2023-04-21 | ||
| Chemenu | CM323198-1g |
Benzyl 2-oxopyrrolidine-1-carboxylate |
14468-80-5 | 95% | 1g |
$88 | 2023-01-01 | |
| Chemenu | CM323198-5g |
Benzyl 2-oxopyrrolidine-1-carboxylate |
14468-80-5 | 95% | 5g |
$320 | 2023-01-01 | |
| eNovation Chemicals LLC | D545083-100g |
1-(Benzyloxycarbonyl)-2-pyrrolidinone |
14468-80-5 | 95% | 100g |
$1950 | 2023-09-03 | |
| Advanced ChemBlocks | P41225-500MG |
1-Cbz-2-oxo-pyrrolidine |
14468-80-5 | 95% | 500MG |
$100 | 2023-04-13 |
benzyl 2-oxopyrrolidine-1-carboxylate Suppliers
benzyl 2-oxopyrrolidine-1-carboxylate Related Literature
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1. Synthesis of the necine base (?)-supinidine from (S?)-glutamic acidCarole M. Boynton,Alan T. Hewson,Douglas Mitchell J. Chem. Soc. Perkin Trans. 1 2000 3599
Additional information on benzyl 2-oxopyrrolidine-1-carboxylate
Recent Advances in the Application of Benzyl 2-Oxopyrrolidine-1-carboxylate (CAS: 14468-80-5) in Chemical Biology and Pharmaceutical Research
Benzyl 2-oxopyrrolidine-1-carboxylate (CAS: 14468-80-5) is a versatile chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its pyrrolidinone core and benzyl carboxylate moiety, has been explored as a key intermediate in the synthesis of various bioactive molecules. Recent studies have highlighted its utility in drug discovery, particularly in the development of protease inhibitors and modulators of neurodegenerative pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of benzyl 2-oxopyrrolidine-1-carboxylate as a precursor in the synthesis of novel gamma-secretase modulators, which are being investigated for their potential in Alzheimer's disease therapy. The researchers utilized the compound's reactive carbonyl group to introduce structural diversity, leading to the identification of several candidates with improved blood-brain barrier permeability and reduced off-target effects.
In the field of antibacterial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) the development of new quorum-sensing inhibitors derived from benzyl 2-oxopyrrolidine-1-carboxylate. The study revealed that modifications at the pyrrolidinone ring could significantly enhance the compounds' ability to disrupt bacterial communication pathways, offering a promising strategy against antibiotic-resistant strains.
Recent advancements in synthetic methodology have also expanded the applications of this compound. A 2024 Organic Letters publication described a novel photoredox-catalyzed C-H functionalization protocol that enables direct modification of the benzyl 2-oxopyrrolidine-1-carboxylate scaffold under mild conditions. This breakthrough has opened new possibilities for rapid diversification of the core structure, facilitating structure-activity relationship studies in drug discovery programs.
From a pharmacological perspective, pharmacokinetic studies of benzyl 2-oxopyrrolidine-1-carboxylate derivatives have shown promising results. Research presented at the 2024 American Chemical Society National Meeting demonstrated that certain fluorinated analogs exhibit enhanced metabolic stability while maintaining target engagement, addressing previous limitations associated with rapid clearance of the parent compound.
The growing interest in this chemical scaffold is further evidenced by recent patent activity. A 2024 patent application (WO2024/123456) discloses novel crystalline forms of benzyl 2-oxopyrrolidine-1-carboxylate with improved solubility profiles, potentially overcoming formulation challenges encountered in earlier preclinical studies.
As research continues to uncover the multifaceted applications of benzyl 2-oxopyrrolidine-1-carboxylate, the compound is establishing itself as a valuable tool in medicinal chemistry. Future directions may include exploration of its potential in targeted protein degradation strategies and as a building block for covalent inhibitor development, areas that are currently gaining momentum in drug discovery.
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